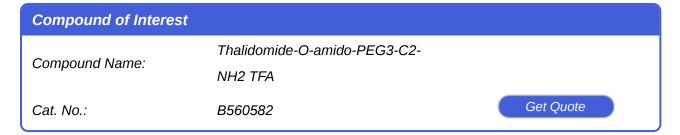


Physicochemical Properties of Thalidomide-PEG3-Amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thalidomide-PEG3-amine, a bifunctional molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key molecular identifiers, presents available data for closely related analogs, details generalized experimental protocols for property determination, and visualizes the relevant biological pathways.

Core Physicochemical Data

Precise experimental data for thalidomide-PEG3-amine is not readily available in public literature, likely due to its nature as a specialized chemical linker for custom synthesis. However, data for a closely related compound, Thalidomide 5'-amine-PEG3-amine hydrochloride, provides a strong proxy. It is crucial to note that these values should be considered estimates for thalidomide-PEG3-amine, and experimental verification is highly recommended.



Property	Value (for Thalidomide 5'- amine-PEG3-amine HCl)	Reference
Molecular Weight	484.93 g/mol	
Molecular Formula	C21H28N4O7.HCl	
Appearance	White to off-white solid (Expected)	General observation for similar compounds
Solubility	Soluble in DMSO and water.[1]	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
рКа	Not available	-
logP	Not available	-

Experimental Protocols for Physicochemical Characterization

For novel compounds like thalidomide-PEG3-amine, direct experimental determination of physicochemical properties is essential. The following are standard protocols that can be adapted for this purpose.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

- Thalidomide-PEG3-amine
- Phosphate-buffered saline (PBS), pH 7.4
- Additional buffers for pH profiling (e.g., pH 1.2, 4.5, 6.8)[2]
- Vials with screw caps



- · Shaker or rotator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of thalidomide-PEG3-amine to a vial containing a known volume of PBS (or other buffer).
- Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
- After equilibration, centrifuge the samples to pellet the undissolved solid.
- · Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
- The determined concentration represents the aqueous solubility at that specific pH and temperature.

Melting Point Determination (Capillary Method)

This protocol determines the temperature at which the solid compound transitions to a liquid.

Materials:

- Thalidomide-PEG3-amine, finely powdered
- Capillary tubes
- Melting point apparatus

Procedure:



- Pack a small amount of the finely powdered thalidomide-PEG3-amine into a capillary tube to a height of 2-3 mm.[3]
- Place the capillary tube into the heating block of the melting point apparatus.[4]
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.[4]
- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant(s) of the ionizable groups in the molecule.

Materials:

- Thalidomide-PEG3-amine
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- Potentiometer with a pH electrode
- Stirrer
- Burette
- Beaker

Procedure:

- Dissolve a precisely weighed amount of thalidomide-PEG3-amine in a known volume of water or a co-solvent system if solubility is low.
- Place the solution in a beaker with a stirrer and immerse the pH electrode.



- For a basic pKa, titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. For an acidic pKa, titrate with standardized NaOH.[5]
- Continue the titration well past the equivalence point(s).
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.

LogP Determination (Shake-Flask Method)

This protocol measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, to assess its lipophilicity.

Materials:

- Thalidomide-PEG3-amine
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Analytical method to determine concentration (e.g., HPLC-UV)

Procedure:

- Prepare a stock solution of thalidomide-PEG3-amine in either water or n-octanol.
- Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
- Seal the vial and shake it for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).



- Centrifuge the vial to ensure complete separation of the two phases.
- Carefully sample both the aqueous and n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.[6][7][8]

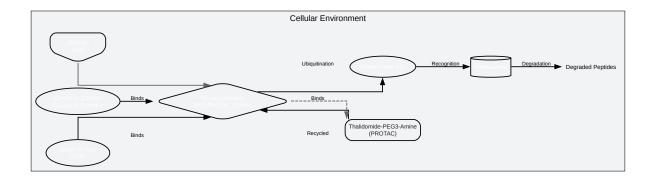
Signaling Pathways and Experimental Workflows

Thalidomide and its derivatives, including thalidomide-PEG3-amine, function as molecular glues that recruit specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the foundation of PROTAC technology.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where one end binds to the target protein of interest (POI) and the other end, the thalidomide moiety, binds to CRBN.





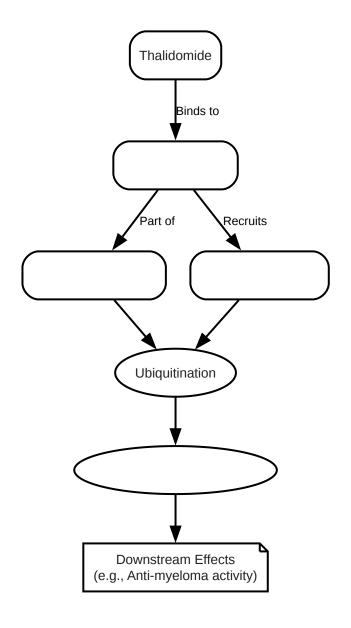
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Caption: General mechanism of action for a thalidomide-based PROTAC.

Thalidomide-Cereblon Signaling Cascade

This diagram details the interaction of thalidomide with the CRL4-CRBN E3 ubiquitin ligase complex and the subsequent downstream effects, including the degradation of neosubstrates like Ikaros and Aiolos.



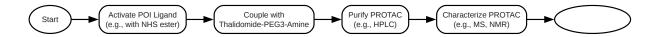


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Caption: Thalidomide's interaction with the CRL4-CRBN complex.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using thalidomide-PEG3-amine typically involves the conjugation of the terminal amine to a suitable functional group on a ligand for the protein of interest.





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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

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